1-Bromo-2-fluoro-4-(methoxymethyl)benzene

Übersicht

Beschreibung

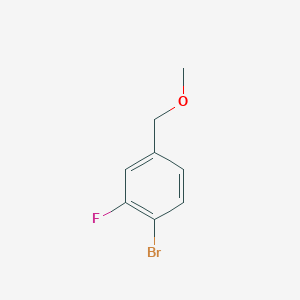

1-Bromo-2-fluoro-4-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where a bromine atom is bonded to the second carbon, a fluorine atom to the fourth carbon, and a methoxymethyl group to the first carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-4-(methoxymethyl)benzene can be synthesized from (4-bromo-3-fluorophenyl)methanol and iodomethane. The reaction involves the substitution of the hydroxyl group with a methoxymethyl group using iodomethane as the methylating agent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-fluoro-4-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form biaryl compounds.

Grignard Reagents: The bromine atom can be replaced by reacting with Grignard reagents to form various substituted benzene derivatives.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Substituted Benzenes: Formed through substitution reactions with Grignard reagents.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-fluoro-4-(methoxymethyl)benzene has several applications in scientific research:

Biology: Employed in the synthesis of biologically active compounds for research purposes.

Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.

Industry: Applied in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene in chemical reactions involves the activation of the bromine atom, which facilitates substitution and coupling reactions. The presence of the fluorine atom and the methoxymethyl group influences the reactivity and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromo-4-fluorobenzene: Similar structure but lacks the methoxymethyl group.

2-Bromo-1-fluoro-4-(methoxymethyl)benzene: Positional isomer with similar reactivity.

4-Bromo-1-fluoro-2-methoxybenzene: Another positional isomer with different substitution pattern.

Uniqueness

1-Bromo-2-fluoro-4-(methoxymethyl)benzene is unique due to the presence of the methoxymethyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in various industrial applications.

Biologische Aktivität

1-Bromo-2-fluoro-4-(methoxymethyl)benzene, a halogenated aromatic compound, has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and fluorine atoms, along with a methoxymethyl substituent. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

- IUPAC Name: this compound

- CAS Number: 162744-47-0

- Molecular Formula: C9H10BrF

- Molecular Weight: 223.08 g/mol

The structure of this compound contributes to its reactivity and interaction with biological systems. The halogen atoms can influence the compound's lipophilicity and ability to penetrate biological membranes.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study on similar compounds suggests that the presence of bromine and fluorine can enhance antibacterial activity against various pathogens, including gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound | Activity Against | Mechanism of Action |

|---|---|---|

| This compound | Gram-positive bacteria | Disruption of cell membrane integrity |

| 1-Bromo-4-fluorobenzene | E. coli | Inhibition of DNA replication |

| 2-Fluoro-5-bromobenzenes | Staphylococcus aureus | Interference with protein synthesis |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of halogenated compounds have been documented in various studies. For instance, compounds similar to this compound have shown potential as anticancer agents by inducing apoptosis in cancer cells.

A notable study demonstrated that the compound could inhibit cell proliferation in human cancer cell lines, leading to increased apoptosis rates. The proposed mechanism involves the activation of caspases, which are crucial for the apoptotic process.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7), this compound exhibited an IC50 value of approximately 25 µM, indicating significant cytotoxicity compared to control groups.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in critical metabolic pathways.

- Reactive Oxygen Species (ROS) Production: It may induce oxidative stress in cells, leading to cellular damage and apoptosis.

- Membrane Disruption: The lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.

Toxicological Considerations

While investigating the biological activity, it is essential to consider the toxicity profile of this compound. Preliminary toxicity studies indicate that high doses can lead to adverse effects such as neurotoxicity and hepatotoxicity.

Table 2: Toxicological Data Summary

| Endpoint | Observation |

|---|---|

| LD50 (rat) | Approximately 2700 mg/kg |

| Symptoms at high doses | Tremors, weight loss, lethargy |

| Chronic exposure effects | Potential neurotoxicity |

Eigenschaften

IUPAC Name |

1-bromo-2-fluoro-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRIACNFIULRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608978 | |

| Record name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162744-47-0 | |

| Record name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.